(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1616705-62-4
VCID: VC15809103
InChI: InChI=1S/C15H18O4/c1-15(2)11(13(16)17)8-12(15)14(18)19-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3,(H,16,17)/t11-,12+/m0/s1
SMILES:
Molecular Formula: C15H18O4
Molecular Weight: 262.30 g/mol

(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid

CAS No.: 1616705-62-4

Cat. No.: VC15809103

Molecular Formula: C15H18O4

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid - 1616705-62-4

Specification

CAS No. 1616705-62-4
Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
IUPAC Name (1R,3S)-2,2-dimethyl-3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C15H18O4/c1-15(2)11(13(16)17)8-12(15)14(18)19-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3,(H,16,17)/t11-,12+/m0/s1
Standard InChI Key KJBAJGWBGYZYJN-NWDGAFQWSA-N
Isomeric SMILES CC1([C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O)C
Canonical SMILES CC1(C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O)C

Introduction

(1R,3S)-3-[(Benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral organic compound featuring a unique cyclobutane structure. It is characterized by the presence of a benzyloxycarbonyl group attached to a dimethyl-substituted cyclobutane ring, along with a carboxylic acid functional group. The compound's stereochemistry at the 1 and 3 positions of the cyclobutane ring contributes to its potential biological activity and chemical reactivity.

Synthesis and Accessibility

Several synthetic routes can be employed to produce (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid. These methods highlight the compound's synthetic accessibility and potential for modification, making it an interesting subject for research in organic chemistry and medicinal applications.

Applications in Pharmaceutical Chemistry

The compound's applications are primarily in pharmaceutical chemistry, where interaction studies involving its binding affinity to various biological targets such as enzymes or receptors are of interest. Preliminary studies might include assessing its potential therapeutic effects and safety profile.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
1-Benzyloxycarbonyl-2-methylcyclobutane-1-carboxylic acidSimilar cyclobutane structureDifferent substitution patterns
3-(Benzyloxy)carbonyl-2-methylbutanoic acidLinear carbon chainDistinct from cyclobutane
(R)-3-(Benzyloxy)carbonyl-4-methylpentanoic acidPentanoic acid backboneLonger carbon chain

These compounds illustrate variations in substitution patterns and backbone structures that influence their chemical properties and biological activities.

Research Findings and Potential

Research on (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid focuses on its unique cyclobutane framework and specific stereochemistry, which may confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for studying potential therapeutic effects and chemical modifications.

Availability and Storage

The compound is available from various chemical suppliers, though it may be temporarily out of stock at some vendors. It is recommended to store it in a sealed container at room temperature.

Safety Considerations

Handling (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid requires caution due to its potential hazards. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

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